molecular formula C16H14N2O3S B2800187 Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 515872-97-6

Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2800187
CAS No.: 515872-97-6
M. Wt: 314.36
InChI Key: OOUWSELBXXNCQS-UHFFFAOYSA-N
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Description

Overview of the Compound

Structural Characteristics

Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate features a thiophene core substituted at three strategic positions:

  • A benzylthio group at position 5, enhancing lipophilicity and enabling π-π stacking interactions.
  • A cyanoacetylamino moiety at position 2, providing hydrogen-bonding capabilities and electrophilic reactivity.
  • A methyl carboxylate ester at position 3, balancing solubility and stability.

The conjugated thiophene ring system (C₄H₃S) creates aromatic stability while allowing electron delocalization across substituents. The cyano group (-C≡N) introduces strong electron-withdrawing effects, influencing both chemical reactivity and biological target interactions.

Table 1: Key Structural Parameters

Property Value/Description
Molecular Formula C₁₅H₁₃N₂O₃S
Molecular Weight 313.35 g/mol
Hybridization sp² (thiophene ring)
Key Functional Groups Benzylthio, cyanoacetylamino, ester

Historical Context and Development

The compound emerged from advancements in thiophene functionalization techniques developed in the early 21st century:

  • 2008-2012 : Initial reports of cyanoacetylation methods using 1-cyanoacetyl-3,5-dimethylpyrazole enabled efficient amine modifications on thiophene scaffolds.
  • 2015 : Optimized protocols achieved 80-92% yields for analogous structures through nucleophilic substitution reactions in toluene.
  • 2020s : Increased focus on structure-activity relationship studies revealed the critical role of the benzylthio group in enhancing membrane permeability.

This development trajectory parallels broader trends in heterocyclic chemistry, where modular substitution patterns enable targeted biological activity optimization.

Research Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications

The compound serves as:

  • A versatile synthon for constructing polycyclic systems through cycloadditions or cross-coupling reactions.
  • A model substrate for studying sulfur-containing heterocycles’ electronic behavior.
  • A template for developing new catalysts in asymmetric synthesis.
Medicinal Chemistry Relevance

Research demonstrates three key therapeutic mechanisms:

  • Enzyme Inhibition : The cyanoacetyl group binds catalytic sites of oxidoreductases through covalent interactions.
  • Receptor Modulation : The benzylthio group facilitates allosteric modulation of G-protein-coupled receptors.
  • Antioxidant Activity : Scavenges free radicals (57% DPPH inhibition at 100 μM in structural analogs).

Table 2: Biological Activity Comparison of Analogous Compounds

Compound Modification DPPH Scavenging (%) Antibacterial Zone (mm)
Carboxamide at Position 3 56.9 21-24
Nitrile Group at Position 3 52.7 15-17
Ethyl Ester at Position 3 48.9 13-15

Data adapted from cyanoacetylation studies of 2-aminothiophene derivatives.

The compound’s dual functionality as both an electron-deficient (cyano) and electron-rich (thiophene) system creates unique charge-transfer capabilities being explored in materials science. Recent investigations focus on its potential as:

  • Organic semiconductor components
  • Conductive polymer precursors
  • Fluorescent probes for cellular imaging

Properties

IUPAC Name

methyl 5-benzyl-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-16(20)13-10-12(9-11-5-3-2-4-6-11)22-15(13)18-14(19)7-8-17/h2-6,10H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUWSELBXXNCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoacetyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
Recent studies have highlighted the potential of methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate as an anti-cancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly through mechanisms that involve the inhibition of specific oncogenic pathways. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme linked to melanoma and other skin cancers .

Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance the biological activity of the compound. Substituents at various positions on the thiophene moiety have been explored to optimize potency against cancer cell lines . Compounds derived from this compound have demonstrated IC50 values in the low micromolar range, indicating effective inhibition .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in designing new compounds with varied biological activities. The compound can be utilized in the synthesis of more complex molecules, including those aimed at targeting specific biological pathways or receptors .

Industrial Synthesis
The compound has been explored for its industrial synthesis applications, particularly in producing derivatives that are useful in pharmaceuticals. The methodologies developed for synthesizing this compound can be scaled up for industrial production, allowing for greater accessibility in research and development settings .

Biological Research

Inhibitor Studies
Research has focused on using this compound as a lead compound for developing inhibitors against various enzymes involved in disease processes. For example, studies have shown that derivatives can effectively inhibit tyrosinase activity, which is crucial for melanin production and has implications in treating hyperpigmentation disorders and skin cancers .

Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and interactions with key residues in target enzymes, providing insights into how structural modifications can enhance efficacy .

Case Studies

Study Focus Findings Reference
Anti-cancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values < 30 µM
Tyrosinase InhibitionEffective inhibitor compared to standard drugs like kojic acid
Molecular DockingIdentified key interactions with critical residues in enzyme binding sites
Synthetic UtilityUsed as a precursor for synthesizing novel compounds with enhanced biological activity

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical pathways. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. detailed studies on its specific molecular targets and pathways are still limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with carboxylate esters and functionalized substituents are widely studied for their diverse applications. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight Key Features Reference
Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 5-benzyl, 2-cyanoacetyl amino, 3-methyl ester C₁₆H₁₃N₃O₃S ~335.35 Lipophilic benzyl enhances membrane permeability; cyanoacetyl may enable H-bonding.
Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-bromophenyl, 2-cyanoacetyl amino, 3-methyl ester C₁₅H₁₁BrN₂O₃S 379.24 Bromine increases molecular weight and polarizability; potential halogen bonding.
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) 5-amino, 4-cyano, 3-methyl, 2-ethyl ester C₉H₉N₃O₂S 239.25 Amino and cyano groups enhance polarity; ethyl ester reduces steric hindrance.
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate (2) 5-acetylamino, 4-cyano, 3-methyl, 2-ethyl ester C₁₁H₁₁N₃O₃S 265.29 Acetylamino group improves stability; moderate lipophilicity.
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)-thiophene-2-carboxylate 5-iodo, 3-trifluoroacetamido, 2-methyl ester C₈H₅F₃INO₃S 379.10 Iodo and trifluoro groups increase electrophilicity; potential radiopharmaceutical applications.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), compared to the ethyl ester in 1a (logP ~1.8) . Bromophenyl and iodo substituents further increase hydrophobicity .
  • Biological Activity: While specific data for the target compound is unavailable, analogues like 1a and its derivatives exhibit antimicrobial and kinase inhibitory activities, suggesting the cyanoacetyl amino group may play a role in target recognition .

Stability and Reactivity

  • The methyl ester in the target compound may hydrolyze slower than ethyl esters (e.g., 1a) under physiological conditions due to reduced steric accessibility .
  • Benzyl groups are prone to oxidative degradation, whereas bromine or iodine substituents confer greater stability .

Biological Activity

Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 515872-97-6) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S} with a molecular weight of 314.36 g/mol. The compound features a thiophene ring, a cyanoacetyl group, and a benzyl substituent, which contribute to its diverse biological properties.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed IC50 values ranging from 23.2 to 49.9 µM, indicating moderate to potent anticancer activity .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A23.2MCF-7 (Breast Cancer)
Compound B49.9HeLa (Cervical Cancer)
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of mycolic acid biosynthesis .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Activity
Compound X0.23Potent
Compound Y0.20 - 0.44Resistant Strains
This compoundTBDTBD

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. For instance, studies suggest that compounds with similar structures may inhibit enzymes involved in critical pathways such as apoptosis and cell proliferation .

Case Studies

  • Antitumor Efficacy : A case study involving a derivative of methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene demonstrated significant tumor growth inhibition in xenograft models when administered in combination with standard chemotherapy agents .
  • Resistance Mechanisms : Another investigation highlighted how the compound can overcome resistance mechanisms in cancer cells, suggesting its potential as a combination therapy agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate?

  • Methodological Answer : The Gewald reaction is a key synthetic route for thiophene derivatives. For this compound, the thiophene core is synthesized via condensation of a ketone (e.g., benzyl-substituted precursor), an α-cyanoester (e.g., methyl cyanoacetate), and elemental sulfur in polar solvents like ethanol or DMF, catalyzed by triethylamine or morpholine . Post-condensation, the amino group at the 2-position undergoes cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole under reflux in dichloromethane . Optimization of reaction time (5–6 hours) and purification via recrystallization (e.g., methanol) ensures >85% yield .

Q. What spectroscopic and crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm, cyanoacetyl NH at δ 10.2 ppm) and ester carbonyl at ~165 ppm .
  • IR Spectroscopy : Detects C=O (ester: ~1700 cm⁻¹), C≡N (~2200 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles/distances (e.g., thiophene ring planarity, dihedral angles of benzyl group) using SHELX programs .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values: 2–16 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50 values, with comparisons to structurally similar derivatives (e.g., 5-phenyl vs. 5-methyl analogs) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact the yield and purity of the Gewald synthesis?

  • Methodological Answer :

  • Solvent : Polar aprotic solvents (DMF, ethanol) enhance cyclization efficiency vs. non-polar solvents .
  • Catalyst : Triethylamine accelerates sulfur incorporation, but excess base may hydrolyze the ester group .
  • Temperature : Reflux (~80°C) optimizes thiophene ring formation, while higher temperatures (>100°C) risk side reactions (e.g., ester degradation) .
  • Contradiction Resolution : Lower yields in DMF (vs. ethanol) may arise from competing side reactions; TLC monitoring (hexane:ethyl acetate, 7:3) identifies intermediates .

Q. What mechanistic insights explain the nucleophilic substitution reactivity at the thiophene 5-position?

  • Methodological Answer : The electron-withdrawing cyanoacetyl group at the 2-position activates the 5-benzyl substituent for electrophilic substitution. For example, bromination at the 5-position proceeds via a Wheland intermediate stabilized by resonance from the thiophene ring. Kinetic studies (e.g., Hammett plots) correlate substituent electronic effects with reaction rates .

Q. How can structural modifications enhance biological activity?

  • Methodological Answer :

  • Functional Group Tuning : Replacing the benzyl group with electron-deficient aryl rings (e.g., 4-chlorophenyl) improves antimicrobial activity by 2–4× .
  • Ester Hydrolysis : Converting the methyl ester to a free carboxylic acid increases solubility and bioavailability, as shown in SAR studies of thiophene-3-carboxylates .
  • Data Table :
ModificationBiological Activity (IC50, µM)Target
5-Benzyl (Parent)12.5 ± 1.2HepG2 Cells
5-(4-Chlorophenyl)6.8 ± 0.9HepG2 Cells
5-Methyl18.3 ± 2.1MCF-7 Cells
Source: Adapted from

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : SHELXL refinement of X-ray data reveals non-coplanarity between the benzyl and thiophene rings (dihedral angle: 35–40°), which impacts π-π stacking in crystal packing. Discrepancies in bond lengths (e.g., C-S: 1.71–1.74 Å vs. DFT-predicted 1.69 Å) are resolved by analyzing thermal displacement parameters (Ueq) for positional disorder .

Q. What strategies address contradictory biological data across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in inoculum size or incubation time .
  • Structural Confirmation : Re-characterize compounds from conflicting studies via LC-MS/HPLC to rule out degradation or impurities .
  • Mechanistic Profiling : Compare target engagement (e.g., enzyme inhibition kinetics) to differentiate true activity from assay artifacts .

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